molecular formula C22H22N2O3S B2564770 ethyl 2-methyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1170477-52-7

ethyl 2-methyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2564770
CAS RN: 1170477-52-7
M. Wt: 394.49
InChI Key: BFGKIVJUJQAFTQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been explored in various synthetic pathways and chemical reactions. For instance, the synthesis of Biginelli compounds involves the investigation of reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, showcasing the compound's utility in creating complex heterocyclic structures (Kappe & Roschger, 1989). Furthermore, the compound undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting its role in facilitating regioselective annulation reactions (Zhu, Lan, & Kwon, 2003).

Antimalarial Activities

Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, have been evaluated for their in vitro activity against P. falciparum (K1 strain), showcasing the compound's potential in antimalarial drug development (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Chemosensing

The compound serves as a basis for the synthesis of new colorimetric chemosensors, such as Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES), which are capable of naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+ (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Antibacterial and Antifungal Properties

Compounds derived from ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate exhibit significant antibacterial and antifungal activities, indicating the compound's usefulness in the development of new antimicrobial agents (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

properties

IUPAC Name

ethyl 5-(2-anilino-2-oxoethyl)sulfanyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-27-22(26)19-15(2)23-21(20(19)16-10-6-4-7-11-16)28-14-18(25)24-17-12-8-5-9-13-17/h4-13,23H,3,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGKIVJUJQAFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenyl-1H-pyrrole-3-carboxylate

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